molecular formula C22H25N3O4S B12921558 2-Butoxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-3-carboxamide CAS No. 88284-05-3

2-Butoxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-3-carboxamide

Cat. No.: B12921558
CAS No.: 88284-05-3
M. Wt: 427.5 g/mol
InChI Key: QTROAYRGXOOYRR-UHFFFAOYSA-N
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Description

2-butoxy-N-(4-sulfamoylphenethyl)quinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butoxy-N-(4-sulfamoylphenethyl)quinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, which can be achieved through classical methods such as the Skraup, Doebner-von Miller, or Friedländer synthesis The quinoline core is then functionalized with a butoxy group at the 2-position and a carboxamide group at the 3-position

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and green chemistry principles can also enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-butoxy-N-(4-sulfamoylphenethyl)quinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 2-butoxy-N-(4-sulfamoylphenethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites or interfere with receptor signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Properties

CAS No.

88284-05-3

Molecular Formula

C22H25N3O4S

Molecular Weight

427.5 g/mol

IUPAC Name

2-butoxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-3-carboxamide

InChI

InChI=1S/C22H25N3O4S/c1-2-3-14-29-22-19(15-17-6-4-5-7-20(17)25-22)21(26)24-13-12-16-8-10-18(11-9-16)30(23,27)28/h4-11,15H,2-3,12-14H2,1H3,(H,24,26)(H2,23,27,28)

InChI Key

QTROAYRGXOOYRR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NC2=CC=CC=C2C=C1C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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